N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide

Chemical-probe discovery Medicinal chemistry Database-driven screening

N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide (CAS 2380034-24-0) is a synthetic small molecule that couples a 3,3'-bithiophene π-conjugated core with a 3,4-difluorobenzamide moiety via a methylene spacer. It is classified as a thiophene derivative and belongs to the broader family of bithiophene-containing aromatic amides.

Molecular Formula C16H11F2NOS2
Molecular Weight 335.39
CAS No. 2380034-24-0
Cat. No. B2745053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide
CAS2380034-24-0
Molecular FormulaC16H11F2NOS2
Molecular Weight335.39
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3)F)F
InChIInChI=1S/C16H11F2NOS2/c17-14-2-1-10(6-15(14)18)16(20)19-7-13-5-12(9-22-13)11-3-4-21-8-11/h1-6,8-9H,7H2,(H,19,20)
InChIKeyCPKOGCOWMJPVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({[3,3'-Bithiophene]-5-yl}methyl)-3,4-difluorobenzamide (CAS 2380034-24-0): Procurement and Selection Baseline for a Bithiophene-Difluorobenzamide Hybrid Building Block


N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide (CAS 2380034-24-0) is a synthetic small molecule that couples a 3,3'-bithiophene π-conjugated core with a 3,4-difluorobenzamide moiety via a methylene spacer . It is classified as a thiophene derivative and belongs to the broader family of bithiophene-containing aromatic amides. The compound is presently catalogued exclusively as a research-grade chemical building block by specialized vendors ; it has not been reported in peer-reviewed medicinal chemistry campaigns, and no ChEMBL, PubChem BioAssay, or BindingDB entry bearing its canonical SMILES could be identified at the time of this assessment. Its molecular formula is C₁₆H₁₁F₂NOS₂ and its molecular weight is 335.39 g/mol . The simultaneous presence of the electron-rich bithiophene unit and the electron-deficient difluorobenzamide fragment creates a donor–acceptor architecture that can be leveraged for tuning electronic properties in organic electronics or for introducing hydrogen-bonding recognition elements in biochemical probe design . Prospective procurement decisions must be anchored in this structural rationale rather than in validated biological target engagement.

Why Bithiophene-Aromatic Amide Hybrids Cannot Be Freely Interchanged: The Substitution Trap for N-({[3,3'-Bithiophene]-5-yl}methyl)-3,4-difluorobenzamide


Within the bithiophene-aromatic amide chemical space, seemingly minor structural variations (regioisomerism of the bithiophene linkage, identity and position of halogen substituents on the benzamide ring, and the nature of the spacer between the bithiophene and the amide) are known to produce order-of-magnitude shifts in target binding and functional activity [1][2]. Published bithiophene-amidine and bithiophene-benzamide analogs have demonstrated GI₅₀ values spanning from <10 nM to >100 µM against cancer cell lines depending on the precise substitution pattern [1][2]. For N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide, the 3,3′-bithiophene connectivity, the methylene spacer, and the vicinal 3,4-difluoro substitution collectively define a unique chemical and stereoelectronic signature. No published head-to-head studies compare this compound with its closest commercially available analogs, meaning that any substitution carries an unquantified risk of altered potency, selectivity, or physicochemical behavior. The evidence below establishes the structural boundaries that a procurement officer or principal investigator must navigate when evaluating whether this specific CAS entity is warranted.

Quantitative Differentiation Evidence for N-({[3,3'-Bithiophene]-5-yl}methyl)-3,4-difluorobenzamide: What the Data Do and Do Not Show


Structural Uniqueness: Absence of Bioactivity Annotation in Authoritative Public Databases

A systematic cross-search of ChEMBL, PubChem BioAssay, BindingDB, and PubMed as of April 2026 failed to retrieve any quantitative IC₅₀, Kᵢ, or EC₅₀ value for N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide (CAS 2380034-24-0). This distinguishes it from the closest publicly annotated analog, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethyl)benzamide (CAS 2379985-02-9), which is structurally characterized , and from the more distantly related bithienyl fluorobenzamidine (BFB), for which in vivo antileukemic activity has been reported [1]. The target compound's absence from bioactivity databases means it currently occupies a 'blank-slate' position: it has not been disqualified by off-target activity nor validated by on-target potency. For a screening laboratory, this represents either a risk (no prior art to guide assay design) or an opportunity (a structurally novel chemotype for proprietary target fishing).

Chemical-probe discovery Medicinal chemistry Database-driven screening

Regioisomeric Differentiation: 3,3′-Bithiophene vs. 2,2′-Bithiophene Connectivity

The target compound employs a 3,3′-bithiophene core, whereas the vast majority of commercially available bithiophene-amides (e.g., N-(2-{[2,2′-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide [CAS 2640978-72-7] and N-(2-([2,3′-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide [CAS 2034305-44-5] ) utilize 2,2′- or 2,3′-bithiophene connectivities. Spectroscopic and computational studies on bithiophene derivatives have established that 3,3′-bithiophenes adopt a significantly more twisted ground-state conformation than their 2,2′- or 4,4′-counterparts [1]. This torsional difference modulates π-orbital overlap and, consequently, both optical band-gap and charge-carrier mobility [1]. While no head-to-head mobility comparison is available for the target compound, the established conformational divergence provides a class-level rationale for preferring the 3,3′-isomer in applications where reduced inter-chain aggregation or altered emission wavelength is desired.

Organic electronics Oligothiophene conformation Charge transport

Fluorine Substitution Pattern: 3,4-Difluoro vs. 2,6-Difluoro or 2-Fluoro Benzamide

The 3,4-difluorobenzamide motif in the target compound differs from the 2,6-difluorobenzamide motif found in N-(2-{[2,2′-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide (CAS 2640978-72-7) , and from the 2-fluorobenzamide found in N-({[3,3′-bithiophene]-5-yl}methyl)-2-fluorobenzamide (CAS 2379985-02-9) . In medicinal chemistry, the position of fluorine substituents on a benzamide ring is known to influence both metabolic stability (via blocking of CYP-mediated oxidation sites) and hydrogen-bonding capacity of the amide NH [1]. The 3,4-difluoro pattern leaves the 2- and 6-positions unsubstituted, preserving the amide's conformational freedom while still providing two electron-withdrawing fluorine atoms that lower the electron density on the aromatic ring. No direct comparative stability or binding data exist for the target compound, but the structural distinction is relevant for laboratories that require a specific fluorine substitution pattern for SAR exploration or physicochemical profiling.

Fluorine chemistry Metabolic stability Hydrogen bonding

Anti-Proliferative Activity Benchmarking: Class-Level Inference from Monocationic Bithiophenes

A structurally related series of monocationic bithiophene derivatives has been evaluated in the NCI-60 human tumor cell line panel [1]. Compounds 1c and 1d from that series achieved GI₅₀ values of 73 nM and 79 nM, respectively, against the MDA-MB-468 breast cancer cell line, with the full panel returning GI₅₀ values from <10 nM to 102 nM for the most active members [1]. More recently, bithienylbenzamidine derivative 4c exhibited a GI₅₀ of 0.36 µM against ovarian cancer lines with a preferential cytostatic (rather than cytotoxic) profile [2]. While neither series includes the target compound, they establish that appropriately substituted bithiophene-benzamide/benzamidine hybrids can achieve sub-micromolar potency in oncology models. The target compound—being a neutral (non-cationic) 3,3′-bithiophene with 3,4-difluorobenzamide—represents an unexplored combination of these structural features whose anti-proliferative activity has not been empirically determined. Researchers considering this compound for oncology screening should be aware that its activity cannot be extrapolated from the monocationic analogs due to fundamental differences in charge state, which strongly influences DNA intercalation and cellular uptake [1].

Anticancer screening NCI-60 panel GI50

Physicochemical Property Comparison: Methylene Spacer vs. Ethyl or Hydroxyethyl Linkers

The target compound contains a single methylene (-CH₂-) spacer linking the bithiophene to the amide nitrogen. Major commercially available comparators employ different linkers: N-(2-{[2,2′-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide (CAS 2640978-72-7) uses an ethyl spacer ; N-(2-([2,3′-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide (CAS 2034305-44-5) similarly uses an ethyl spacer ; and the catalogued compound 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (CAS 2034305-44-5) connects the bithiophene directly to the amide nitrogen via a methylene bridge without the intervening heteroatom arrangement of the target compound . These linker variations affect molecular length, conformational flexibility, and lipophilicity. The single methylene spacer in the target compound makes it the shortest and most conformationally restricted analog among the group, which may translate to lower non-specific binding and reduced LogP relative to ethyl-linked counterparts—a consideration for assay performance in biochemical screens.

Linker chemistry Lipophilicity Molecular flexibility

Synthetic Tractability and Building-Block Purity: Vendor-Supplied Specification

According to vendor technical datasheets, N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide is supplied at purities ≥95% (typically 95–98%) . While this purity specification is standard for research-grade building blocks, no orthogonal analytical characterization (e.g., qNMR purity, elemental analysis, or HPLC-MS trace data) is publicly disclosed by vendors at the time of this assessment. For laboratories that require certified purity for quantitative pharmacology or for use as a synthetic intermediate in multi-step sequences, independent in-house QC verification is advised. The compound's single amide bond and absence of stereocenters simplify synthetic access and characterization relative to more complex bithiophene derivatives containing chiral linkers or multiple functional groups.

Chemical synthesis Building block Quality control

Recommended Application Scenarios for N-({[3,3'-Bithiophene]-5-yl}methyl)-3,4-difluorobenzamide Based on Structural and Class-Level Evidence


Organic Electronics: Donor–Acceptor Small-Molecule Building Block for OFET/OLED Prototyping

The 3,3′-bithiophene core provides a twisted conjugated backbone that suppresses excessive aggregation while the 3,4-difluorobenzamide functions as an electron-deficient terminal group, creating an intramolecular donor–acceptor architecture . This design is analogous to fluorinated bithiophene building blocks that have demonstrated hole mobilities up to 0.39 cm²/V·s in OFET devices . The compound can serve as a monomer or end-capping unit in the synthesis of oligothiophenes and low-bandgap polymers for solution-processed organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its single methylene spacer and absence of long alkyl chains yield a compact, high-density structure that may favor crystalline packing in thin films .

Medicinal Chemistry: Unexplored Chemotype for Phenotypic or Target-Based Screening Libraries

The compound occupies a unique and unannotated position in bithiophene-aromatic amide chemical space: it is neutral (unlike the monocationic bithiophenes that demonstrated GI₅₀ <100 nM [1]), contains a 3,3′-bithiophene (unlike the more common 2,2′-analogs), and carries a 3,4-difluoro substitution (distinct from 2,6-difluoro or 2-fluoro variants) . Its complete absence from public bioactivity databases means it has not been profiled against any known target, making it suitable for inclusion in diversity-oriented screening decks. Laboratories investigating novel kinase inhibitors, epigenetic targets, or protein–protein interaction disruptors may find value in the compound's shape and electronic complementarity, though all activity would need to be established de novo.

Fluorine SAR Probe: Systematic Exploration of Fluorine Positional Effects in Bithiophene-Benzamide Series

For medicinal chemistry teams conducting structure–activity relationship (SAR) studies on fluorine-substituted aromatic amides, this compound fills a specific and underrepresented cell in the substitution matrix: 3,4-difluoro on the benzamide ring combined with a 3,3′-bithiophene core . Commercially available comparators provide access to 2-fluoro, 2,6-difluoro, and 2-chloro-6-fluoro variants but predominantly on 2,2′-bithiophene scaffolds . The target compound therefore enables a controlled comparison of fluorine position effects within a consistent 3,3′-bithiophene framework, eliminating the confounding variable of bithiophene regioisomerism that would otherwise complicate the interpretation of SAR trends [2].

Chemical Biology: Neutral Bithiophene Probe for DNA-Binding and Cellular Uptake Studies

Published monocationic bithiophenes derive their DNA affinity and antiproliferative activity in part from electrostatic interactions with the negatively charged DNA backbone [1]. The target compound, being neutral, cannot engage in analogous charge-driven binding. This property makes it a valuable negative-control scaffold or comparator probe for dissecting the contribution of cationic charge to the cellular pharmacology of bithiophene-based DNA ligands. Researchers investigating the mechanism of bithiophene internalization, subcellular localization, or DNA intercalation can use this compound to test whether observed effects are charge-dependent [1].

Quote Request

Request a Quote for N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.